molecular formula C20H20N2O4S2 B2398777 N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide CAS No. 922922-24-5

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide

Cat. No. B2398777
CAS RN: 922922-24-5
M. Wt: 416.51
InChI Key: DWAOMSXEWGIGES-UHFFFAOYSA-N
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Description

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide is a chemical compound that has been synthesized and studied for its potential scientific applications. This compound is also known as DMAT or 2-(4-(3,4-dimethoxyphenyl)thiazol-2-ylthio)-N-(4-methoxyphenyl)acetamide.

Mechanism of Action

DMAT inhibits protein kinase CK2 by binding to the ATP binding site of the enzyme. This results in the inhibition of the enzyme's activity, which leads to a decrease in cell growth and division. DMAT has also been found to inhibit the activity of other enzymes and proteins, including casein kinase 1 and DNA topoisomerase II.
Biochemical and Physiological Effects:
DMAT has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. DMAT has also been found to have anti-inflammatory effects and to inhibit the activity of viruses such as HIV.

Advantages and Limitations for Lab Experiments

DMAT has several advantages for lab experiments. It is a potent inhibitor of protein kinase CK2 and other enzymes and proteins, making it a valuable tool for studying the role of these proteins in various biological processes. However, DMAT has some limitations, including its potential toxicity and the need to use high concentrations of the compound to achieve inhibitory effects.

Future Directions

There are several future directions for research on DMAT. One potential area of study is the development of DMAT derivatives that have improved potency and selectivity for specific enzymes and proteins. Another area of research is the use of DMAT in combination with other drugs or therapies to enhance its anticancer effects. Additionally, DMAT could be studied for its potential use in the treatment of other diseases, such as inflammatory disorders and viral infections.
Conclusion:
In conclusion, DMAT is a chemical compound that has potential scientific applications. It is a potent inhibitor of protein kinase CK2 and other enzymes and proteins, and has been found to have inhibitory effects on cancer cells and viruses. DMAT has several advantages for lab experiments, but also has limitations that need to be considered. Future research on DMAT could lead to the development of new therapies for cancer and other diseases.

Synthesis Methods

DMAT can be synthesized using a multistep process that involves the reaction of various chemical reagents. The synthesis of DMAT involves the use of thiazole, 4-methoxybenzaldehyde, and 4-methoxyphenylthioacetic acid. The final product is obtained by recrystallization and purification.

Scientific Research Applications

DMAT has been studied for its potential use in scientific research. It has been found to have inhibitory effects on various enzymes and proteins, including protein kinase CK2, which is involved in cell growth and division. DMAT has also been found to inhibit the growth of cancer cells in vitro and in vivo.

properties

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S2/c1-24-14-5-7-15(8-6-14)27-12-19(23)22-20-21-16(11-28-20)13-4-9-17(25-2)18(10-13)26-3/h4-11H,12H2,1-3H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWAOMSXEWGIGES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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